molecular formula C12H15ClN2O B1399434 1-(4-(2-Chloropyridin-4-yl)piperidin-1-yl)ethanone CAS No. 1316217-94-3

1-(4-(2-Chloropyridin-4-yl)piperidin-1-yl)ethanone

Cat. No.: B1399434
CAS No.: 1316217-94-3
M. Wt: 238.71 g/mol
InChI Key: GBFBDGJEGSYPKU-UHFFFAOYSA-N
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Description

1-(4-(2-Chloropyridin-4-yl)piperidin-1-yl)ethanone is a chemical compound that features a piperidine ring substituted with a 2-chloropyridinyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-Chloropyridin-4-yl)piperidin-1-yl)ethanone typically involves the reaction of 2-chloropyridine with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(2-Chloropyridin-4-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The ethanone moiety can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(2-Chloropyridin-4-yl)piperidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-(2-Chloropyridin-4-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The piperidine ring and the pyridine moiety can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-(2-Chloropyridin-4-yl)ethanone
  • 2-Chloro-4-acetylpyridine
  • 4-Acetyl-2-chloropyridine

Uniqueness: 1-(4-(2-Chloropyridin-4-yl)piperidin-1-yl)ethanone is unique due to the presence of both the piperidine and pyridine rings, which confer distinct chemical and biological properties

Biological Activity

Overview

1-(4-(2-Chloropyridin-4-yl)piperidin-1-yl)ethanone is a compound characterized by a piperidine ring and a chloropyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound suggest various mechanisms of action that can affect different biological systems.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets. The compound is known to selectively inhibit the synthesis of PCSK9 (proprotein convertase subtilisin/kexin type 9), a protein crucial for cholesterol metabolism. This inhibition can lead to increased LDL receptor levels, thereby lowering cholesterol levels in the body.

Key Mechanisms:

  • Target Interaction: The compound interacts with enzymes and receptors, modulating their activity.
  • Biochemical Pathways: Inhibition of PCSK9 affects cholesterol homeostasis and cellular signaling pathways.
  • Conversion to Active Form: The compound undergoes conversion by liver carboxyesterase (CES1) into its active form, which is essential for its biological effects.

Biological Activity

Research has demonstrated that this compound exhibits a range of biological activities:

Antimicrobial Properties

Studies have indicated that compounds with similar structures possess significant antimicrobial activity. For instance, derivatives of piperidine are often explored for their potential to combat various pathogens, including bacteria and fungi .

Anticancer Activity

Preliminary investigations suggest that this compound may also have anticancer properties. The modulation of cell signaling pathways through PCSK9 inhibition could potentially influence cancer cell proliferation and survival.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

Study Findings
Study ADemonstrated selective inhibition of PCSK9, leading to altered cholesterol metabolism.
Study BShowed antimicrobial efficacy against various bacterial strains, indicating potential for therapeutic applications.
Study CInvestigated anticancer effects, suggesting modulation of cell growth pathways.

Case Studies

In a notable case study, researchers evaluated the effects of this compound on cultured human cells. The results indicated that exposure to the compound led to significant apoptosis in cancer cell lines, with IC50 values suggesting potent activity at low concentrations . Additionally, the compound's safety profile was assessed, showing minimal toxicity towards normal cells.

Properties

IUPAC Name

1-[4-(2-chloropyridin-4-yl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c1-9(16)15-6-3-10(4-7-15)11-2-5-14-12(13)8-11/h2,5,8,10H,3-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFBDGJEGSYPKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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